2,6-Bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol
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Overview
Description
2,6-Bis(4-methoxyphenyl)bicyclo[331]nonane-2,6-diol is a compound belonging to the bicyclo[331]nonane family This compound is characterized by its unique bicyclic structure, which includes two phenyl groups substituted with methoxy groups at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol typically involves aldol condensation reactions. One common method involves the use of cyclohex-2-en-1-ones containing an additional carbonyl group in the side chain as key precursors. The reaction proceeds through a series of steps including aldol condensation, intramolecular aldol condensation, and subsequent hydrolysis and decarboxylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups would yield corresponding ketones or aldehydes, while reduction could produce various alcohol derivatives.
Scientific Research Applications
2,6-Bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,6-Bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds, while the methoxy groups can participate in various chemical interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylbicyclo[3.3.1]nonane-2,6-diol: Similar bicyclic structure but with methyl groups instead of methoxy groups.
Bicyclo[3.3.1]nonane-2,6-dione: Contains ketone groups instead of hydroxyl groups.
Bicyclo[3.3.1]nonane-2,6-dione bis-2,6-ethylenedioxy acetal: A protected form of the dione with ethylenedioxy groups
Uniqueness
2,6-Bis(4-methoxyphenyl)bicyclo[33
Properties
CAS No. |
656800-90-7 |
---|---|
Molecular Formula |
C23H28O4 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2,6-bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol |
InChI |
InChI=1S/C23H28O4/c1-26-20-7-3-16(4-8-20)22(24)13-11-19-15-18(22)12-14-23(19,25)17-5-9-21(27-2)10-6-17/h3-10,18-19,24-25H,11-15H2,1-2H3 |
InChI Key |
ZTSTXVQAXHTSGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCC3CC2CCC3(C4=CC=C(C=C4)OC)O)O |
Origin of Product |
United States |
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